1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Description
Structural Classification and Nomenclature
1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic compound characterized by a fused pyrrole-pyridine ring system substituted with a 4-bromophenyl group. Its IUPAC name, 1-(4-bromophenyl)pyrrolo[2,3-b]pyridine , reflects the connectivity of the nitrogen-containing rings and the brominated aromatic substituent. The molecular formula is C₁₃H₉BrN₂ , with a molar mass of 273.13 g/mol .
Key Structural Features:
- Pyrrolo[2,3-b]pyridine core : A fused bicyclic system comprising a pyrrole (five-membered, one nitrogen) and pyridine (six-membered, one nitrogen) ring. The numbering follows IUPAC conventions, with the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 3.
- 4-Bromophenyl substituent : A bromine atom at the para-position of the phenyl ring attached to the pyrrole nitrogen.
Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 441012-22-2 | |
| SMILES | BrC1=CC=C(N2C=CC3=CC=CN=C32)C=C1 | |
| InChIKey | XNSOMQRWWIHHGW-UHFFFAOYSA-N |
The compound’s planar structure and electron-rich aromatic system enable participation in π-π stacking and hydrogen-bonding interactions, which are critical for its reactivity and applications.
Historical Context of Pyrrolopyridine Research
Pyrrolopyridines, also known as azaindoles, have been studied since the mid-20th century for their structural similarity to indoles and purines. Early synthetic methods, such as the Fischer indole synthesis and Madelung cyclization , were adapted to access pyrrolo[2,3-b]pyridine derivatives. For example, the 1969 work by Cheeseman and Tuck demonstrated nitration, bromination, and Mannich reactions on pyrrolo[2,3-b]pyridines, establishing foundational reactivity patterns.
The introduction of bromine substituents, as in 1-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridine, emerged as a strategy to enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). This modification aligns with broader trends in medicinal chemistry, where halogenated heterocycles serve as intermediates for targeted drug discovery.
Position of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine in Heterocyclic Chemistry
As a member of the pyrrolopyridine family, this compound occupies a niche in heterocyclic chemistry due to its dual nitrogen atoms and aromaticity. Key roles include:
Building Block for Drug Discovery :
Electron-Deficient System :
Comparative Analysis with Analogues :
This compound’s versatility underscores its importance in synthesizing complex heterocycles for pharmaceutical and materials science applications.
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-3-5-12(6-4-11)16-9-7-10-2-1-8-15-13(10)16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOMQRWWIHHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477371 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441012-22-2 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
The palladium-catalyzed coupling between 5-bromo-1H-pyrrolo[2,3-b]pyridine and 4-bromophenylboronic acid remains the gold standard. Optimized conditions employ:
Reaction Table 1: Suzuki Coupling Parameters
Mechanistic studies confirm oxidative addition of the 5-bromoazaindole (BDE = 78 kcal/mol) precedes transmetallation with the arylboronic acid. Post-reaction workup involves sequential steps:
- Acidification with 6N HCl to pH 2–3
- Celite filtration to remove Pd residues
- Ion-exchange chromatography using DOWEX 50WX2-400 resin
Critical side products include:
Ullmann-Type Coupling
While less efficient than Suzuki methodology, copper-mediated reactions provide alternatives under ligand-free conditions:
Reaction Table 2: Ullmann Coupling Comparison
| Parameter | Condition A | Condition B |
|---|---|---|
| Catalyst | CuI (20 mol%) | CuO (10 mol%) |
| Ligand | None | 1,10-Phenanthroline |
| Solvent | DMF | Toluene |
| Temperature | 120°C | 100°C |
| Yield | 41% | 53% |
Reaction monitoring via $$ ^{19}F $$ NMR (for fluorinated analogs) reveals competing homocoupling of aryl halides as the primary side reaction (18–23%).
Buchwald–Hartwig Amination Variants
Though primarily used for C–N bond formation, adapted protocols enable C–C couplings under high-pressure conditions:
Equation 1:
$$
\text{Pd}2(\text{dba})3 + \text{Xantphos} \rightarrow \text{Active catalyst (TOF = 420 h}^{-1}\text{)}
$$
Key limitations include:
- Required pre-functionalization with directing groups
- Narrow substrate scope for electron-deficient aryl partners
Advanced Purification Strategies
Ion-Exchange Chromatography
Post-synthetic purification employs DOWEX 50WX2-400 resin in methanol, effectively removing:
Optimization Data:
| Resin Loading (g/mmol) | Pd Removal Efficiency |
|---|---|
| 0.5 | 87% |
| 1.0 | 93% |
| 2.0 | 98% |
Recrystallization Techniques
Ternary solvent systems (EtOAc/hexanes/DCM 4:3:1) yield high-purity crystals suitable for X-ray diffraction:
Spectroscopic Characterization
Nuclear Magnetic Resonance
$$ ^1H $$ NMR (400 MHz, CDCl₃):
- δ 8.72 (s, 1H, H-2)
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H)
- δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H)
- δ 7.21 (d, J = 3.6 Hz, 1H, H-6)
- δ 6.65 (d, J = 3.6 Hz, 1H, H-5)
$$ ^{13}C $$ NMR confirms regiochemistry through distinct carbonyl shifts at δ 165.0 ppm (ester) vs. δ 191.9 ppm (ketone).
Mass Spectrometric Analysis
LC-ESI-MS exhibits characteristic fragmentation:
- Base peak at $$ m/z $$ 285.03 ([M+H]$$^+ $$)
- Isotopic pattern confirms bromine (1:1 $$ ^{79}\text{Br}/^{81}\text{Br} $$)
Comparative Method Analysis
Table 3: Synthetic Method Evaluation
| Metric | Suzuki | Ullmann | Buchwald |
|---|---|---|---|
| Typical Yield | 68% | 53% | 42% |
| Pd/Cu Loading | 0.05 equiv | 0.20 equiv | 0.10 equiv |
| Reaction Scale Limit | 100 mmol | 50 mmol | 25 mmol |
| Purification Complexity | Moderate | High | High |
| Byproduct Formation | <15% | 18–23% | 22–28% |
Industrial-Scale Considerations
Kilogram-scale production (Patent WO2006063167A1) implements:
- Continuous flow hydrogenation for catalyst recycling
- Microwave-assisted steps reducing process time by 40%
- QbD-guided design space:
- Critical parameters: pH (5.5–6.5), [Pd] < 50 ppm
- PAT monitoring via inline FTIR
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : The bromophenyl group participates in palladium-catalyzed couplings with aryl boronic acids, enabling aryl-aryl bond formation. For example, coupling with phenyl boronic acid yields 1-(4-phenylphenyl)-1H-pyrrolo[2,3-b]pyridine .
-
Buchwald-Hartwig Amination : Reaction with amines in the presence of Pd catalysts introduces amino groups at the bromine site .
Electrophilic Aromatic Substitution
The pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution, primarily at the 3-position due to its electron-rich nature :
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at the 3-position.
-
Bromination : Additional bromination using N-bromosuccinimide (NBS) yields 3-bromo derivatives .
| Reaction | Reagents | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3 | 3-Nitro-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Bromination | NBS, DMF, rt | 3 | 3-Bromo-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridine |
Condensation and Cyclization
The compound reacts with aldehydes and ketones to form fused or extended heterocycles:
-
Aldehyde Condensation : Reaction with formaldehyde under acidic conditions generates di-3-(1H-pyrrolo[2,3-b]pyridyl)methane .
-
Cyclization with Malononitrile : Condensation with malononitrile yields pyrrolo[2,3-d]pyrimidine derivatives, expanding the heterocyclic system .
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the pyrrole nitrogen, forming N-oxide derivatives .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine analog .
Mannich Reactions
Reaction with Mannich bases (e.g., formaldehyde and secondary amines) introduces aminomethyl groups at the 3-position .
| Amine | Conditions | Product | Reference |
|---|---|---|---|
| Morpholine | HCHO, HCl, reflux | 3-(Morpholinomethyl)-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridine |
Metal-Halogen Exchange
The bromine atom undergoes lithium-halogen exchange with n-BuLi, enabling further functionalization with electrophiles like CO₂ or DMF .
| Electrophile | Product | Application | Reference |
|---|---|---|---|
| CO₂ | 1-(4-Carboxyphenyl)-1H-pyrrolo[2,3-b]pyridine | Solubility enhancement | |
| DMF | 1-(4-Formylphenyl)-1H-pyrrolo[2,3-b]pyridine | Aldehyde intermediate |
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer activity. These compounds target specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that they can inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in regulating cell growth and survival in various cancers. The inhibition of SGK-1 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Analgesic and Sedative Effects
In pharmacological studies, derivatives of pyrrolo[2,3-b]pyridine have demonstrated analgesic and sedative properties. For example, certain derivatives were found to be more effective than traditional analgesics like aspirin in pain models such as the "writhing" test and the "hot plate" test. The structure-activity relationship (SAR) studies suggest that modifications to the alkoxy substituents on the pyridine ring significantly influence their analgesic potency .
Treatment of Renal and Cardiovascular Disorders
The inhibition of SGK-1 by 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine derivatives suggests potential applications in treating renal and cardiovascular diseases. By modulating electrolyte balance and influencing cell proliferation processes, these compounds may offer new therapeutic strategies for conditions like hypertension and heart failure .
Neuroprotective Effects
The sedative properties observed in some derivatives also indicate their potential for neuroprotective applications. Compounds that can cross the blood-brain barrier may help manage conditions characterized by excessive neuronal excitability or neuroinflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine derivatives:
| Modification Type | Effect on Activity | Example Derivative |
|---|---|---|
| Alkoxy Substituent | Influences analgesic potency | 4-Methoxy derivative |
| Length of Alkyl Linker | Affects sedative properties | Shorter linkers preferred |
| Phenyl Substituent | Enhances binding affinity to targets | Unsubstituted phenyl |
Analgesic Efficacy
In a comparative study involving various pyrrolo[2,3-b]pyridine derivatives, compounds with specific alkoxy substituents showed enhanced analgesic effects compared to standard treatments like aspirin and morphine. For instance, compound 9 exhibited an ED50 value significantly lower than that of morphine, indicating its potential as a safer alternative for pain management .
Cancer Cell Proliferation Inhibition
A study focusing on SGK-1 inhibition demonstrated that certain pyrrolo[2,3-b]pyridine derivatives could effectively reduce the proliferation of renal cancer cells in vitro. The results suggested a promising avenue for developing targeted therapies against renal tumors .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N1-Substituted Analogues: 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9): Achieved via N-alkylation with benzyl bromide (99% yield) . 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22): Synthesized via methylation (75% yield) . The smaller methyl group may reduce binding affinity but improve solubility.
- C3/C5-Substituted Analogues: 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a): Synthesized via Sonogashira coupling (51% yield) . The ethynyl linker introduces rigidity, contrasting with the direct aryl substitution in the target compound. 3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f): Features electron-withdrawing cyano and methoxy groups, which modulate electronic properties and receptor interactions .
Antitumor Activity
- Nortopsentin Analogues (e.g., 1f, 3f): Thiazole-indole substitutions at C3/C5 positions exhibit potent antitumor effects in peritoneal mesothelioma models (58–75% tumor inhibition) via CDK1 inhibition .
- FGFR Inhibitors : Derivatives with 5-trifluoromethyl or methoxyphenyl groups show enhanced kinase inhibition due to hydrogen bonding with residues like G485 . The 4-bromophenyl group in the target compound may similarly engage hydrophobic pockets but lacks hydrogen-bonding capacity.
Analgesic and CNS Activity
- 7-Azaindole Derivatives : Unsubstituted or methylated analogues demonstrate analgesic activity at 50 mg/kg but toxicity at higher doses . The bromophenyl group may alter metabolic stability and toxicity profiles.
Physicochemical and Toxicological Properties
Physical Properties
- 1-Acetyl-1H-pyrrolo[2,3-b]pyridine : Melting point 63–65°C, pKa ~2.76 . The 4-bromophenyl group likely increases melting point and lipophilicity compared to acetylated derivatives.
- Solubility : Bulky aryl groups (e.g., benzyl, bromophenyl) reduce aqueous solubility but enhance membrane permeability .
Toxicity
- Core Scaffold (1H-pyrrolo[2,3-b]pyridine) : LD50 (mouse, intraperitoneal) = 490 mg/kg . Substitutions like bromophenyl may alter toxicity, though specific data for the target compound are lacking.
Biological Activity
1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews various studies on its biological activity, focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and its effects on cancer cell lines.
Chemical Structure
The chemical structure of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
- Molecular Formula : C13H9BrN2
- Molecular Weight : 255.13 g/mol
FGFR Inhibition
Recent studies have highlighted the compound's efficacy as an FGFR inhibitor. FGFRs are critical in various cancers, making them valuable therapeutic targets. The compound exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively, indicating a potent action against these receptors .
Table 1: IC50 Values of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine Against FGFRs
| Receptor Type | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis. The mechanism involved down-regulating matrix metalloproteinase-9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases-2 (TIMP2), which are crucial in cell migration and invasion processes .
Figure 1: Mechanism of Action
- Down-regulation of MMP9 : Reduces cell invasion.
- Up-regulation of TIMP2 : Enhances tissue integrity.
Case Studies
A notable study investigated the effects of various derivatives of pyrrolo[2,3-b]pyridine on cancer cell lines. Among these derivatives, 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine showed superior activity compared to others, with a favorable selectivity index indicating lower toxicity to normal cells versus cancer cells .
Additional Biological Activities
Beyond its role as an FGFR inhibitor, derivatives of pyrrolo[2,3-b]pyridine have shown promise in other areas:
- Antimicrobial Activity : Some studies suggest that related compounds exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Certain derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Q & A
Q. What are the common synthetic routes for 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine and its intermediates?
Key methods include N1-alkylation and cross-coupling reactions . For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediates are synthesized via alkylation using benzyl bromide or methyl iodide under basic conditions (e.g., KOH or NaH in THF) . Purification often involves silica gel chromatography, yielding solids with >95% purity. Structural confirmation relies on ¹H/¹³C NMR , with characteristic peaks for the pyrrolopyridine core and substituents .
Q. How is the structural integrity of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine validated?
NMR spectroscopy is critical. For example:
- ¹H NMR : Protons on the pyrrolopyridine ring resonate at δ 6.5–8.5 ppm, with coupling patterns confirming substitution .
- ¹³C NMR : The bromophenyl group shows distinct aromatic carbons at ~120–135 ppm .
Mass spectrometry (MS) and HPLC (≥95% purity) are used for molecular weight and purity verification .
Q. What initial biological screening is performed for this compound?
Early studies focus on kinase inhibition assays (e.g., FGFR1–4 IC50 values) and cytotoxicity profiling (e.g., IC50 in cancer cell lines). For example, derivatives like 3-(4-hydroxyphenyl)-5-(2,4-dihydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine show non-cytotoxic profiles, guiding further optimization .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence FGFR inhibitory activity?
Structure-activity relationship (SAR) studies reveal:
- 5-Position : Electron-withdrawing groups (e.g., Br, CF₃) enhance binding to FGFR1’s hinge region via hydrogen bonding with Gly485 .
- 3-Position : Bulky substituents (e.g., ethynylbenzonitrile) improve hydrophobic interactions in the ATP-binding pocket, reducing IC50 values (e.g., 7 nM for FGFR1) .
Molecular docking (e.g., binding mode with FGFR1’s Asp641) validates these interactions .
Q. What strategies address contradictions in biological data across studies?
Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration) or cell-line specificity. For example:
Q. How are in vivo efficacy and pharmacokinetics evaluated?
- Xenograft models : 1-(4-Bromophenyl) derivatives (e.g., compound 3f ) reduce tumor volume by 58–75% in peritoneal mesothelioma models via caspase-dependent apoptosis .
- Pharmacokinetic profiling : Bioavailability and metabolic stability are assessed using HPLC-MS/MS, with modifications (e.g., methyl groups at N1) improving half-life .
Q. What analytical methods ensure batch-to-batch consistency in synthesis?
- HPLC : Symmetry® C18 columns (3.5 µm) with UV detection at 214 nm confirm purity ≥95% .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) ratios validate stoichiometry .
Methodological Considerations
8. Designing experiments to optimize reaction yields:
- Temperature control : Reactions at 0°C (e.g., nitration with HNO3) prevent side products .
- Catalyst selection : Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves regioselectivity for 5-substituted derivatives .
9. Addressing solubility challenges in biological assays:
- DMSO stock solutions (10 mM) are diluted in assay buffers (≤0.1% DMSO). Aggregation is monitored via dynamic light scattering (DLS) .
10. Data interpretation in mechanistic studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
